
Methyl azetidine-3-carboxylate
Overview
Description
Methyl azetidine-3-carboxylate is a four-membered nitrogen-containing heterocyclic compound It is a derivative of azetidine, which is known for its strained ring structure and significant reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl azetidine-3-carboxylate can be synthesized through various methods. One common approach involves the nucleophilic ring opening of aziridines, followed by cyclization. Another method includes the metal-catalyzed synthesis of azetidines, where palladium catalysts and phosphine ligands are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often employs the β-lactam synthon approach. This method involves the use of β-lactam intermediates, which undergo ring-opening and subsequent cyclization to form the azetidine ring .
Chemical Reactions Analysis
Types of Reactions: Methyl azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl azetidine-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its primary applications include:
- Neurological Disorders : It is utilized in developing drugs targeting conditions such as depression and Alzheimer's disease. The compound's structure allows it to interact with various biological pathways relevant to these disorders .
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is integral in synthesizing APIs due to its ability to undergo various chemical transformations that yield desired pharmacological properties .
Organic Chemistry
In organic chemistry, this compound acts as a building block for constructing complex organic molecules. Its applications include:
- Synthesis of Heterocycles : The compound is frequently used to synthesize heterocyclic compounds, which are essential in drug development due to their diverse biological activities .
- Functionalization Reactions : Researchers employ this compound in functionalization reactions that modify existing compounds to enhance their efficacy or selectivity .
Biochemical Research
This compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. Its applications include:
- Enzyme Inhibition Studies : The compound has been used to investigate the inhibition mechanisms of various enzymes, providing insights into metabolic regulation and potential therapeutic targets .
- Metabolic Pathway Analysis : Researchers utilize this compound to trace metabolic pathways involving amino acids and other critical biomolecules, enhancing the understanding of cellular processes .
Agrochemical Development
The compound also plays a role in the formulation of agrochemicals:
- Pesticide and Herbicide Development : this compound is explored for its potential in creating more effective pesticides and herbicides, contributing to agricultural productivity .
Material Science
In material science, this compound is being investigated for its potential applications:
- Polymer Synthesis : The compound is used in synthesizing polymers with unique properties, which can be tailored for specific applications in materials engineering .
Data Tables
Application Area | Specific Uses |
---|---|
Pharmaceuticals | Drug synthesis for neurological disorders |
Organic Chemistry | Building block for heterocycles |
Biochemistry | Enzyme inhibition studies |
Agrochemicals | Development of pesticides and herbicides |
Material Science | Synthesis of specialized polymers |
Case Study 1: Synthesis of Antidepressants
A study demonstrated the use of this compound as an intermediate in synthesizing novel antidepressants. The resulting compounds displayed enhanced activity against monoamine oxidase enzymes, indicating potential therapeutic benefits for treating depression .
Case Study 2: Agrochemical Formulation
Research highlighted the incorporation of this compound into new herbicide formulations, resulting in improved efficacy against resistant weed species. This advancement could significantly impact agricultural practices by reducing reliance on traditional herbicides .
Mechanism of Action
The mechanism of action of methyl azetidine-3-carboxylate involves its interaction with various molecular targets. The strained ring structure of the compound allows it to participate in unique chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the azetidine ring .
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: A closely related compound with similar reactivity and applications.
3-Hydroxy-8-methyl-8-azabicyclo [3.2.1]octane-3-carboxylic acid hydrochloride: Another similar compound with a different ring structure.
Uniqueness: Methyl azetidine-3-carboxylate is unique due to its methyl ester group, which imparts different chemical properties compared to its analogs.
Biological Activity
Methyl azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 115.13 g/mol
- CAS Number : 20132751
The compound contains a four-membered azetidine ring with a carboxylate functional group, which contributes to its reactivity and biological properties.
Synthesis of this compound
Recent advancements in synthetic methodologies have facilitated the preparation of this compound. Various strategies include:
- Nucleophilic Substitution Reactions : The compound can be synthesized through nucleophilic ring-opening reactions involving azetidines and various electrophiles .
- Catalytic Processes : this compound has been utilized as a ligand in catalytic processes, enhancing its synthetic utility in generating bioactive compounds .
1. Antimicrobial Properties
This compound has shown promising antimicrobial activity. Studies indicate that derivatives of this compound exhibit significant antibacterial effects against various pathogens, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various biological models .
3. Neuroprotective Effects
Emerging evidence points to the neuroprotective potential of this compound. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, indicating its potential role in treating neurodegenerative diseases .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial efficacy of this compound derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as effective antimicrobial agents.
Compound | MIC (µg/mL) | Activity |
---|---|---|
Derivative A | 8 | Effective |
Derivative B | 16 | Moderate |
Standard Antibiotic | 32 | Reference |
Case Study 2: Neuroprotection in SH-SY5Y Cells
A study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (HO). The results showed that pre-treatment with the compound significantly reduced cell death and oxidative stress markers.
Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
---|---|---|
Control | 100 | - |
HO Only | 30 | - |
This compound + HO | 70 | 50 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells.
- Interaction with Biological Targets : this compound may interact with receptors or proteins critical for microbial growth or inflammation regulation.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for methyl azetidine-3-carboxylate to ensure stability?
this compound derivatives should be stored in sealed containers under inert conditions. For powdered forms, recommended temperatures are -20°C (3-year stability) or 4°C (2-year stability) . Solutions should be stored at -80°C (6 months) or -20°C (1 month) . Short-term transport at room temperature (<2 weeks) is acceptable. Avoid exposure to light, moisture, and incompatible materials like strong acids/oxidizers .
Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?
A typical protocol involves LiHMDS-mediated coupling in tetrahydrofuran (THF) with precursors like 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate. For functionalization, reductive amination using NaBHCN in methanol with this compound hydrochloride and DIPEA as a base is effective. Reaction monitoring via TLC and purification by column chromatography are standard .
Q. What personal protective equipment (PPE) is essential when handling this compound?
Required PPE includes:
- Eye protection : Safety goggles with side shields.
- Hand protection : Nitrile or neoprene gloves.
- Respiratory protection : NIOSH-approved respirator if ventilation is insufficient.
- Body protection : Lab coat and impervious clothing. Ensure access to emergency eyewash stations and safety showers .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound derivatives during asymmetric synthesis?
Enantioselective synthesis can be achieved using chiral sulfinamide auxiliaries (e.g., tert-butanesulfinamide) to direct stereochemistry. Key parameters include:
- Low temperature (-78°C) to minimize racemization.
- Stoichiometric control of LiHMDS to ensure complete deprotonation.
- Chiral HPLC or NMR analysis with chiral shift reagents to validate enantiomeric excess (e.g., >94% ee as reported in asymmetric spirocyclic syntheses) .
Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- NMR Spectroscopy : H and C NMR (e.g., δ 3.67 ppm for methoxy groups in CDCl) to confirm substitution patterns and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ions (e.g., [M+H] with <2 ppm error) .
- Polarimetry : Measure specific rotation ([α]) to assess optical purity .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Dose-Response Studies : Replicate assays across multiple concentrations to identify activity thresholds.
- Structural Validation : Confirm compound identity via NMR and HRMS to rule out batch variability.
- Target Engagement Assays : Use radiolabeled analogs (e.g., F-labeled probes) to validate receptor binding specificity .
Q. What hazardous decomposition products may form when this compound is exposed to high temperatures?
Thermal degradation (e.g., during combustion) releases toxic fumes (e.g., NO, CO). Under controlled pyrolysis, azetidine ring opening may yield alkyl cyanides or amines . Use CO/dry chemical extinguishers for fires and conduct reactions in fume hoods .
Q. Methodological Considerations
- Contradiction Analysis : Cross-reference synthetic yields and purity metrics across studies. For example, discrepancies in reported melting points (e.g., 139–141°C vs. literature values) may arise from polymorphic forms or residual solvents .
- Experimental Design : For stability studies, use accelerated aging tests at 40°C/75% RH to predict shelf-life under varying storage conditions .
Properties
IUPAC Name |
methyl azetidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-6-3-4/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEYNHXHVVYOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602803 | |
Record name | Methyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343238-58-4 | |
Record name | Methyl azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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